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Compound of Interest

Compound Name:
2,4-Dimethyl(1,3-dioxolan-2-

ylmethyl)benzene

CAS No.: 898759-33-6

Cat. No.: B1326130

Get Quote

Executive Summary: The Dioxolane Scaffold
The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at the 1

and 3 positions. In medicinal chemistry, it is far more than a protecting group; it serves as a

critical bioisostere for furanose sugars in nucleosides and provides a rigid spacer that orients

pharmacophores in antifungal azoles and muscarinic agonists.

Its biological utility stems from two physicochemical properties:

Metabolic Stability: Unlike open-chain acetals, the cyclic dioxolane is relatively resistant to

enzymatic hydrolysis, prolonging half-life.

Stereochemical Control: The C2 and C4/C5 positions allow for precise stereochemical

definition (cis/trans), which is often the determinant switch between agonism and antagonism

or potency and inactivity.

Therapeutic Classes & Mechanisms[1][2]
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Antifungal Agents (Azole Pharmacophores)
The most commercially validated application of the dioxolane ring is in the "conazole" class of

antifungals (e.g., Ketoconazole, Itraconazole).[1] Here, the dioxolane ring acts as a scaffold

that positions an imidazole or triazole ring to interact with the heme iron of the fungal enzyme.

Target: Lanosterol 14α-demethylase (CYP51).

Mechanism: The N-3 (imidazole) or N-4 (triazole) nitrogen coordinates with the heme iron,

blocking oxygen activation and preventing the conversion of lanosterol to ergosterol. This

leads to toxic sterol accumulation and membrane rupture.

Role of Dioxolane: It provides a semi-rigid linker between the heme-binding azole and the

lipophilic side chain (often a dichlorophenyl group) that occupies the substrate access

channel.

Antiviral Nucleoside Analogues (NRTIs)
Dioxolane nucleosides replace the ribose sugar with a 1,3-dioxolane ring. This modification

removes the 3'-hydroxyl group (obligate chain terminator) and alters the sugar puckering, often

enhancing resistance profiles.

Key Compound:Amdoxovir (DAPD) and Dioxolane-T.[2]

Mechanism:

Prodrug Activation: Amdoxovir is deaminated by adenosine deaminase (ADA) to (-)-β-D-

dioxolane guanosine (DXG).[3]

Anabolism: DXG is phosphorylated by cellular kinases to the triphosphate form (DXG-TP).

Inhibition: DXG-TP competes with dGTP for the viral Reverse Transcriptase (RT).

Incorporation leads to DNA chain termination due to the lack of a 3'-OH.

Muscarinic Agonists
Certain 2,4-disubstituted-1,3-dioxolanes mimic the structure of acetylcholine.
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Activity: Potent agonists at M2/M3 muscarinic receptors.

SAR Insight: The distance between the quaternary ammonium and the ether oxygen in the

dioxolane ring mimics the N-O distance in acetylcholine. The cis-isomer is typically more

potent than the trans-isomer.

Structure-Activity Relationship (SAR) Analysis
The biological output of a dioxolane derivative is strictly governed by substitution patterns at C2

and C4.
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Figure 1: Critical SAR determinants for 1,3-dioxolane derivatives in antifungal and antiviral

applications.

Experimental Protocols
Synthesis of Bioactive 2,4-Disubstituted Dioxolanes
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Context: This general protocol yields the racemic scaffold used in antifungal screening.

Reaction Type: Acid-catalyzed acetalization.

Reagents:

Substituted Benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) (1.0 eq)

Substituted 1,2-diol (e.g., glycerol derivative or 1,2-propanediol) (1.2 eq)

Catalyst: Montmorillonite K-10 clay (10% w/w) or p-TSA (5 mol%)

Solvent: Toluene or Benzene (for Dean-Stark water removal)

Step-by-Step Methodology:

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap

topped with a reflux condenser.

Loading: Add the aldehyde (10 mmol), the diol (12 mmol), and the catalyst (Mont K-10, 200

mg) to Toluene (50 mL).

Reflux: Heat the mixture to vigorous reflux (approx. 115°C). Monitor the collection of water in

the trap. Reaction is typically complete when water evolution ceases (3–6 hours).

Workup: Cool to room temperature. Filter off the heterogeneous catalyst (Mont K-10). If p-

TSA was used, wash the organic layer with saturated NaHCO₃ (2 x 20 mL) and Brine (1 x 20

mL).

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc

gradient) to separate cis and trans isomers.

Note: The cis isomer is often more polar and elutes later, but this must be verified by NOE

NMR experiments.

In Vitro Antifungal Susceptibility Assay (MIC)
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Context: Validating activity against Candida albicans.[4][5][6]

Preparation: Prepare stock solutions of the dioxolane derivative in DMSO (1 mg/mL).

Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

Inoculum: Adjust C. albicans suspension to

to

CFU/mL.

Plating: In a 96-well microtiter plate, add 100 µL of inoculum to varying concentrations of the

drug (serial dilution: 64 µg/mL down to 0.125 µg/mL).

Incubation: Incubate at 35°C for 24–48 hours.

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing

100% inhibition of visual growth compared to the growth control.

Mechanism of Action: Antiviral Pathway
The following diagram illustrates the metabolic activation of Amdoxovir, a dioxolane guanosine

prodrug.
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Figure 2: Intracellular activation pathway of Dioxolane Nucleoside Analogues (e.g., Amdoxovir).
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Data Summary: Comparative Activity
The following table summarizes the biological profile of key dioxolane derivatives based on

literature data.

Compound Class
Representative
Agent

Primary Target Key Activity Metric

Antifungal Ketoconazole
CYP51 (Ergosterol

Synthesis)

MIC (C. albicans) <

0.5 µg/mL

Antiviral Amdoxovir (DAPD) Reverse Transcriptase
EC50 (HIV-1) ≈ 0.1–

1.0 µM

Muscarinic Dioxolane-F M2 Receptor ≈ 10–50 nM

Antibacterial
2-phenyl-1,3-

dioxolanes

Bacterial

Membrane/Enzymes

MIC (S. aureus) ≈ 16–

32 µg/mL
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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